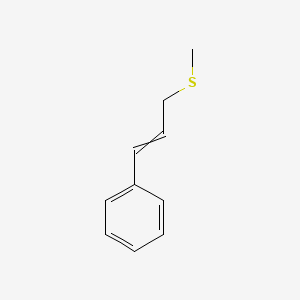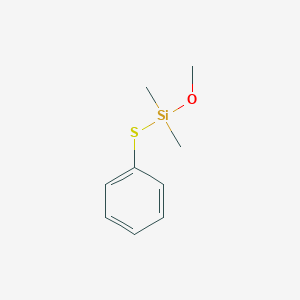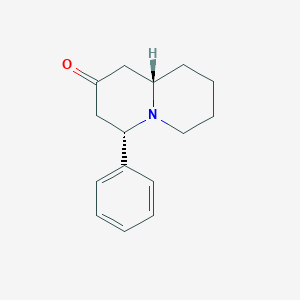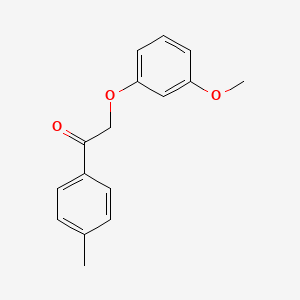![molecular formula C11H11ClN2O3S B14610070 N-{4-[(3-Chloroprop-2-en-1-yl)sulfanyl]-2-nitrophenyl}acetamide CAS No. 58841-08-0](/img/structure/B14610070.png)
N-{4-[(3-Chloroprop-2-en-1-yl)sulfanyl]-2-nitrophenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(3-Chloroprop-2-en-1-yl)sulfanyl]-2-nitrophenyl}acetamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a nitrophenyl group, a chloropropenyl sulfanyl group, and an acetamide group, making it a versatile molecule for chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3-Chloroprop-2-en-1-yl)sulfanyl]-2-nitrophenyl}acetamide typically involves the reaction of 4-aminophenol with 3-chloroprop-2-en-1-yl sulfide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, followed by nitration using nitric acid to introduce the nitro group. The final step involves acetylation with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
N-{4-[(3-Chloroprop-2-en-1-yl)sulfanyl]-2-nitrophenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The chloropropenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid can be used.
Substitution: Nucleophiles such as thiols or amines can react with the chloropropenyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-{4-[(3-Chloroprop-2-en-1-yl)sulfanyl]-2-nitrophenyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-{4-[(3-Chloroprop-2-en-1-yl)sulfanyl]-2-nitrophenyl}acetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloropropenyl sulfanyl group can form covalent bonds with nucleophiles. These interactions can affect various biochemical pathways, making the compound useful for studying enzyme mechanisms and protein modifications.
類似化合物との比較
Similar Compounds
N-{4-[(3-Chloroprop-2-en-1-yl)sulfanyl]-2-nitrophenyl}acetamide: is similar to compounds like 3-chloroprop-2-en-1-yl sulfide and nitrophenyl derivatives.
2-[(2-chloroprop-2-en-1-yl)sulfanyl]-4,6-dimethylpyrimidine: Another compound with a similar chloropropenyl sulfanyl group.
Uniqueness
This compound stands out due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its unique structure makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
58841-08-0 |
|---|---|
分子式 |
C11H11ClN2O3S |
分子量 |
286.74 g/mol |
IUPAC名 |
N-[4-(3-chloroprop-2-enylsulfanyl)-2-nitrophenyl]acetamide |
InChI |
InChI=1S/C11H11ClN2O3S/c1-8(15)13-10-4-3-9(18-6-2-5-12)7-11(10)14(16)17/h2-5,7H,6H2,1H3,(H,13,15) |
InChIキー |
MYVSRPZMMUGJAJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C=C(C=C1)SCC=CCl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-[(E)-Octyldiazenyl]propan-2-ol](/img/structure/B14610071.png)
![N-{[4-(Heptyloxy)phenyl]methylidene}hydroxylamine](/img/structure/B14610072.png)
![2-[Ethyl(phenyl)amino]ethene-1-sulfonyl fluoride](/img/structure/B14610078.png)

